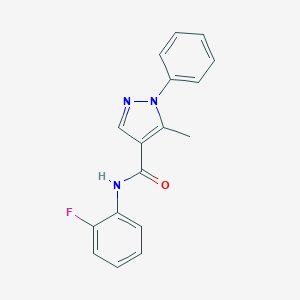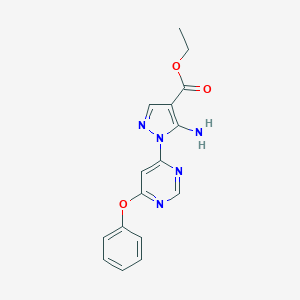![molecular formula C12H10N4O2S B287676 2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B287676.png)
2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been thoroughly studied.
Mecanismo De Acción
The mechanism of action of 2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways in cells. This inhibition can lead to the suppression of tumor growth, inflammation, or viral replication.
Biochemical and Physiological Effects:
Studies have shown that 2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In addition, it has been shown to inhibit viral replication in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one in lab experiments is its potential as a lead compound in drug discovery. Its ability to inhibit specific enzymes or signaling pathways makes it a promising candidate for the development of new drugs. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, the compound can be used as a starting material for the synthesis of other compounds with potential biological activities.
Métodos De Síntesis
The synthesis of 2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has been achieved using different methods. One of the most common methods involves the reaction of 5-amino-1H-[1,2,4]triazole-3-carboxylic acid with benzyl chloromethyl sulfide in the presence of a base. The resulting intermediate is then treated with a cyclizing agent to yield the final product. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has also been studied for its potential as an anti-inflammatory and anti-viral agent. In addition, this compound has been used in the synthesis of other compounds with potential biological activities.
Propiedades
Nombre del producto |
2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
|---|---|
Fórmula molecular |
C12H10N4O2S |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H10N4O2S/c17-9-6-10(18)16-11(13-9)14-12(15-16)19-7-8-4-2-1-3-5-8/h1-6,18H,7H2,(H,13,14,15,17) |
Clave InChI |
IPELDJKFQAXJGL-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CSC2=NC3=NC(=O)C=C(N3N2)O |
SMILES |
C1=CC=C(C=C1)CSC2=NC3=NC(=O)C=C(N3N2)O |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NC3=NC(=O)C=C(N3N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl1-[6-[4-(acetylamino)phenoxy]-2-(methylthio)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B287593.png)
![6-(2,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287595.png)
![methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287596.png)
![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)
![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)
![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)




![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)

![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)